
Potassium lactate
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Overview
Description
Potassium lactate is a chemical compound with the formula KC₃H₅O₃. It is the potassium salt of lactic acid and appears as a clear, hygroscopic, syrupy liquid suspension that is typically 60% solids . This compound is widely used in the food industry as a preservative and flavor enhancer, as well as in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium lactate is produced by neutralizing lactic acid with potassium hydroxide. The reaction can be represented as follows:
CH3CH(OH)COOH+KOH→KC3H5O3+H2O
Lactic acid, which is fermented from a sugar source, reacts with potassium hydroxide to form this compound and water .
Industrial Production Methods: In industrial settings, lactic acid is typically produced through the fermentation of carbohydrates such as glucose or sucrose. The lactic acid is then purified and neutralized with potassium hydroxide to produce this compound. The resulting solution can be concentrated to contain up to 78% solids .
Chemical Reactions Analysis
Types of Reactions: Potassium lactate primarily undergoes acid-base reactions due to its nature as a salt of a weak acid and a strong base. It can also participate in esterification reactions when reacted with alcohols in the presence of an acid catalyst.
Common Reagents and Conditions:
Acid-Base Reactions: this compound can react with strong acids to form lactic acid and the corresponding potassium salt.
Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form lactate esters.
Major Products Formed:
Lactic Acid: When this compound reacts with strong acids.
Lactate Esters: When this compound undergoes esterification with alcohols.
Scientific Research Applications
Food Industry
1.1 Preservation and Shelf Life Extension
Potassium lactate is widely used in the meat industry to enhance the safety and shelf life of processed meat products. It acts as a preservative by inhibiting the growth of harmful bacteria such as Listeria monocytogenes and Campylobacter sp. Studies have shown that the application of this compound in meat products can significantly reduce microbial load and extend shelf life:
- A study demonstrated that a 2% this compound solution combined with lactic acid effectively inhibited Campylobacter sp. on chicken breasts over a 28-day period at refrigeration temperatures .
- Another research indicated that this compound could reduce sodium content in meat products while maintaining antimicrobial efficacy, making it a preferred choice over sodium lactate due to health concerns related to sodium intake .
1.2 Quality Improvement
In addition to its preservative qualities, this compound contributes to the sensory properties of food. For instance, it has been shown to stabilize color in cured meats by reducing metmyoglobin formation, thus enhancing visual appeal . Furthermore, it can improve texture and moisture retention in various food products.
Agricultural Applications
2.1 Crop Protection
This compound has been explored as a potential biopesticide due to its antimicrobial properties. It can be used to control microbial pathogens affecting crops, thereby reducing the reliance on synthetic pesticides. Research indicates that this compound can effectively suppress certain plant pathogens and promote healthier crop yields through its natural fungicidal effects.
Cosmetic Industry
3.1 Skin Care Products
In cosmetics, this compound is valued for its moisturizing properties. It is often included in formulations aimed at enhancing skin hydration and improving skin barrier function. Studies have shown that this compound contributes to maintaining the natural moisturizing factor (NMF) in the stratum corneum, which is essential for skin health . Its ability to restore hydration levels makes it a common ingredient in lotions and creams.
Medical Applications
4.1 Dialysis Solutions
This compound is also utilized in medical settings, particularly in dialysis solutions. It helps regulate serum potassium levels during hemodialysis, providing a balance that is crucial for patient health . The compound’s role in electrolyte management underscores its importance beyond food applications.
Case Studies
Mechanism of Action
Potassium lactate exerts its effects primarily through its role as a source of lactate ions and potassium ions. Lactate ions are metabolized to carbon dioxide and water, which requires the consumption of hydrogen cations, thereby producing a metabolic alkalinizing effect . Potassium ions play a crucial role in maintaining cellular function, nerve transmission, and muscle contraction.
Comparison with Similar Compounds
Sodium Lactate: Sodium salt of lactic acid, used similarly in food preservation and medical applications.
Calcium Lactate: Calcium salt of lactic acid, used as a food additive and in calcium supplements.
Magnesium Lactate: Magnesium salt of lactic acid, used as a dietary supplement and in medical treatments.
Uniqueness of Potassium Lactate: this compound is unique in its ability to provide both potassium and lactate ions, making it particularly valuable in applications where both ions are needed. Its hygroscopic nature and high solubility also make it an effective preservative and flavor enhancer in the food industry .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing potassium lactate in laboratory settings?
this compound is synthesized by neutralizing lactic acid with potassium hydroxide (KOH). Key steps include:
- Neutralization : Adjust molar ratios (e.g., 1:1 lactic acid to KOH) under controlled pH (6.0–7.0) and temperature (25–40°C) to avoid byproducts .
- Purification : Use vacuum evaporation or crystallization to isolate the compound.
- Characterization : Employ Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, nuclear magnetic resonance (NMR) for structural confirmation, and titration for purity assessment .
- Quality Control : Adhere to standards like FCC (Food Chemicals Codex) for food-grade applications, ensuring heavy metals (≤20 mg/kg as Pb) and arsenic (≤3 mg/kg) limits .
Q. How can researchers detect and quantify this compound in biological or food matrices with high selectivity?
Electrochemical sensors and chromatographic methods are preferred:
- Non-enzymatic Electrochemical Detection : Use cyclic voltammetry (CV) with modified electrodes (e.g., MWCNT-PPy nanowires) to detect lactate ions at ~0.45 V. This method avoids interference from NaCl, glucose, and urea in sweat .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV/Vis or mass spectrometry for precise quantification in complex samples (e.g., meat products), achieving detection limits <1 mM .
- Validation : Cross-validate with enzymatic assays (e.g., lactate oxidase) to resolve discrepancies in recovery rates .
Advanced Research Questions
Q. What mechanisms underlie this compound’s antimicrobial efficacy in food preservation, and how are these studied experimentally?
this compound inhibits microbial growth by lowering water activity (aw) and disrupting intracellular pH. Methodologies include:
- Inoculation Studies : Treat meat products (e.g., frankfurters) with L. monocytogenes, then dip in 3.3% this compound solution. Monitor microbial counts over 12 weeks at 4.5°C, comparing to controls .
- Synergistic Effects : Combine with propionic acid or lactic acid to enhance inhibition. Measure residual nitrite, pH, and sensory attributes to assess unintended physicochemical changes .
- Mechanistic Probes : Use fluorescent dyes (e.g., BCECF-AM) to track pH changes in bacterial cells exposed to this compound .
Q. How does this compound influence tumor metabolism, and what experimental models are used to study its role in cancer progression?
Lactate accumulation in tumors drives angiogenesis and immune evasion via:
- In Vitro Models : Treat cancer cell lines (e.g., HeLa) with this compound (5–20 mM) and measure hyaluronan secretion (ELISA) and VEGF expression (qPCR) .
- In Vivo Models : Implant lactate-producing tumors in mice and use microdialysis to monitor extracellular lactate levels. Correlate with metastasis rates and survival .
- Controversies : Address conflicting data on lactate’s role in radioresistance by comparing antioxidant assays (e.g., DCFH-DA for ROS scavenging) across normoxic vs. hypoxic conditions .
Q. What challenges arise in stabilizing this compound-derived catalysts for industrial chemical processes, such as acrylic acid production?
this compound’s instability under high-temperature dehydration necessitates:
- Support Materials : Use hydroxyapatite (HAP) or silica to stabilize in situ-generated this compound during vapor-phase dehydration of lactic acid. Characterize catalyst stability via X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) surface area analysis .
- Operando Spectroscopy : Monitor real-time structural changes using Raman or FTIR during reaction cycles to identify deactivation pathways (e.g., acrylate polymerization) .
- Kinetic Studies : Compare turnover frequencies (TOF) of this compound vs. sodium lactate catalysts to optimize cation selection for reaction selectivity (>80% acrylic acid yield) .
Q. Data Contradiction and Resolution
Q. How should researchers resolve discrepancies in this compound’s physiological effects across studies, such as its impact on plasma potassium levels?
Conflicting findings (e.g., no change in plasma K⁺ post-training vs. lower K⁺ in trained subjects) may arise from:
- Experimental Design : Control for factors like sampling site (cubital vs. femoral veins), exercise intensity (%VO₂ max), and hydration status .
- Analytical Techniques : Use ion-selective electrodes (ISE) for higher accuracy vs. flame photometry.
- Meta-Analysis : Pool data from studies with comparable protocols (e.g., 5-week training periods) to identify trends masked by small sample sizes .
Q. Methodological Best Practices
- Interdisciplinary Collaboration : Integrate electrochemical data (e.g., CV curves ) with metabolomics (e.g., LC-MS) to map lactate flux in biological systems.
- Regulatory Compliance : For cosmetic applications, ensure this compound concentrations ≤6% (as acid) and pH ≥3.5, adhering to Safety and Technical Standards for Cosmetics .
- Ethical Reporting : Disclose conflicts in commercial vs. academic studies, particularly when industry-funded research highlights antimicrobial efficacy without addressing sensory trade-offs .
Properties
CAS No. |
996-31-6 |
---|---|
Molecular Formula |
C3H6KO3 |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
potassium;2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |
InChI Key |
BYPIKLIXBPMDBY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])O.[K+] |
Canonical SMILES |
CC(C(=O)O)O.[K] |
Key on ui other cas no. |
996-31-6 |
physical_description |
Liquid |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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